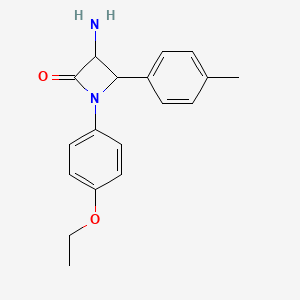
3-Amino-1-(4-ethoxyphenyl)-4-(p-tolyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Amino-1-(4-éthoxyphényl)-4-(p-tolyl)azétidin-2-one est un composé organique synthétique qui appartient à la classe des azétidinones. Les azétidinones sont des lactames à quatre chaînons, connus pour leur activité biologique et souvent utilisés comme intermédiaires dans la synthèse de divers produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Amino-1-(4-éthoxyphényl)-4-(p-tolyl)azétidin-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la réaction de Staudinger, qui implique la réaction d’une imine avec une cétène.
Exemple de réaction :
Réactifs : 4-éthoxybenzaldéhyde, p-toluidine et un précurseur de cétène.
Conditions : La réaction est généralement effectuée sous atmosphère inerte, comme l’azote, à une température contrôlée (par exemple, 0-5 °C) pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Les méthodes de production industrielle de tels composés impliquent souvent l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, de solvants et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Amino-1-(4-éthoxyphényl)-4-(p-tolyl)azétidin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe carbonyle peut être réduit pour former des dérivés alcooliques.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courantes
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : Réactifs comme les halogènes (Cl₂, Br₂) ou les agents nitrants (HNO₃/H₂SO₄).
Principaux produits
Oxydation : Dérivés nitro.
Réduction : Dérivés alcooliques.
Substitution : Composés aromatiques halogénés ou nitrés.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude des interactions enzymatiques et de la liaison aux protéines.
Médecine : Enquête sur ses propriétés pharmacologiques potentielles, telles que l’activité antimicrobienne ou anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans certaines réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
Le mécanisme d’action de la 3-Amino-1-(4-éthoxyphényl)-4-(p-tolyl)azétidin-2-one dépendrait de son application spécifique. Par exemple, si elle présente une activité antimicrobienne, elle peut inhiber la synthèse de la paroi cellulaire bactérienne en se liant aux protéines de liaison à la pénicilline. Les cibles moléculaires et les voies impliquées varieraient en fonction de l’activité biologique étudiée.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Amino-1-phényl-4-(p-tolyl)azétidin-2-one
- 3-Amino-1-(4-méthoxyphényl)-4-(p-tolyl)azétidin-2-one
- 3-Amino-1-(4-chlorophényl)-4-(p-tolyl)azétidin-2-one
Unicité
La 3-Amino-1-(4-éthoxyphényl)-4-(p-tolyl)azétidin-2-one est unique en raison de la présence du groupe éthoxy sur le cycle phényle, qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurelle peut entraîner des différences de solubilité, de stabilité et d’interaction avec les cibles biologiques par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-amino-1-(4-ethoxyphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-22-15-10-8-14(9-11-15)20-17(16(19)18(20)21)13-6-4-12(2)5-7-13/h4-11,16-17H,3,19H2,1-2H3 |
Clé InChI |
AXRVTZQAAJBOCS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol](/img/structure/B11832874.png)

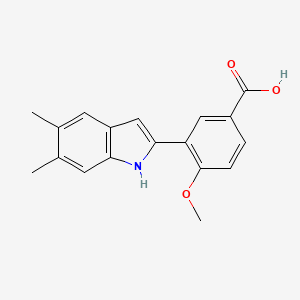

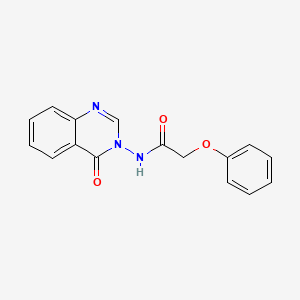

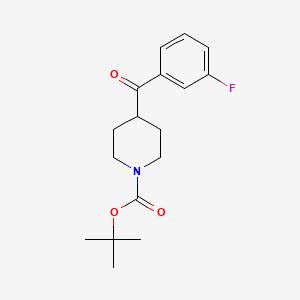
![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)

![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)
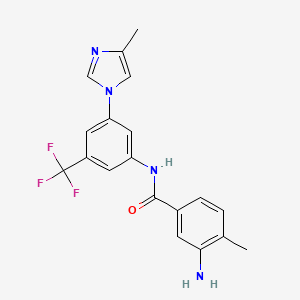

![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)
